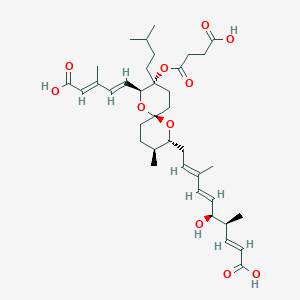

Reveromycin C

Description

This compound has been reported in Streptomyces with data available.

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Reveromycin C from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, and characterization of Reveromycin C, a polyketide natural product with significant biological activities. It is intended to serve as a technical resource, detailing the experimental protocols and quantitative data associated with this compound.

Introduction and Discovery

The reveromycins are a class of bioactive polyketide spiroketals first isolated in the early 1990s from the soil bacterium Streptomyces reveromyceticus SN-593.[1][2] The initial screening was aimed at identifying novel inhibitors of mitogenic activity induced by epidermal growth factor. This research led to the discovery of Reveromycin A, which demonstrated potent inhibitory effects on the proliferation of various eukaryotic cells.

Subsequent chemical analysis of the fermentation products from the wild-type Streptomyces sp. SN-593 strain revealed a family of structurally related compounds, including this compound.[3] Reveromycins A, C, D, and E differ primarily in the nature of their C-18 side chains, a result of the flexible utilization of various unusual extender units by the reveromycin polyketide synthase.[3]

Producing Organisms:

-

Primary Source: Streptomyces sp. SN-593 (recently classified as Actinacidiphila reveromycinica SN-593).[4]

-

Other Reported Sources: Various terrestrial and marine-derived Streptomyces species have also been found to produce reveromycin analogs.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Streptomyces sp. SN-593 involves a multi-step process encompassing fermentation, solvent extraction, and chromatographic purification.

Fermentation Protocol

-

Inoculum Preparation: A seed culture of Streptomyces sp. SN-593 is prepared by inoculating a suitable liquid medium, such as ISP2 broth (composed of glucose, yeast extract, and malt extract), with a glycerol stock of the strain. The culture is incubated for 2-3 days at 28°C on a rotary shaker (approx. 150-220 rpm).

-

Production Culture: The seed culture is used to inoculate a larger volume of a production medium, such as potato dextrose broth (PDB).

-

Incubation: The production culture is incubated for 3-5 days at 28°C with continuous agitation (150 rpm) to ensure adequate aeration and growth. Reveromycin production is a secondary metabolic process, typically occurring during the stationary phase of growth.

Extraction Protocol

-

Cell Separation: Following incubation, the culture broth is harvested and centrifuged at high speed (e.g., 6,000 x g for 10 minutes) to separate the mycelial biomass from the culture supernatant.

-

Solvent Extraction: The supernatant, which contains the secreted reveromycins, is transferred to a separatory funnel. An equal volume of a water-immiscible organic solvent, typically ethyl acetate, is added.

-

Phase Separation: The mixture is vigorously agitated to facilitate the transfer of the lipophilic reveromycin compounds into the organic phase. The layers are allowed to separate, and the upper ethyl acetate phase is collected. This process is typically repeated 2-3 times to maximize yield.

-

Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a brownish, colloidal crude extract.

Chromatographic Purification

The crude extract contains a mixture of reveromycins and other metabolites. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is run from a lower to a higher concentration of the organic solvent to elute compounds based on their polarity.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution profile, typically at wavelengths between 200-400 nm. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the fractions containing this compound based on its specific mass-to-charge ratio (m/z).

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Quantitative Data Summary

While specific IC50 values for this compound are less commonly reported than for its well-studied analog Reveromycin A, the entire class of compounds exhibits potent biological activity. The activity is often pH-dependent, with increased potency in acidic environments which facilitates cell membrane permeability. The data below for Reveromycin A provides a benchmark for the expected potency of the reveromycin family.

| Compound | Target/Assay | Cell Line / Organism | IC50 Value | Notes |

| Reveromycin A | Isoleucyl-tRNA Synthetase | In vitro enzyme assay | ~5-10 µM | Direct inhibition of protein synthesis. |

| Reveromycin A | Antifungal Activity | Candida albicans | ~3 µM | Activity is highly pH-dependent (tested at pH 3.0). |

| Reveromycin A | Anticancer / Cytotoxicity | Human K562 cells | ~0.1 µg/mL | Inhibits proliferation of various cancer cell lines. |

| Reveromycin A | Anti-osteoporotic | Rabbit Osteoclasts | ~10 ng/mL | Induces apoptosis specifically in osteoclasts. |

Note: IC50 values can vary significantly based on experimental conditions, such as pH, cell density, and incubation time.

Mechanism of Action & Signaling Pathway

The primary molecular target for the reveromycin class of compounds is eukaryotic isoleucyl-tRNA synthetase (IleRS) . This enzyme plays a critical role in the first step of protein synthesis: the charging of tRNA with its cognate amino acid, isoleucine.

Mechanism: this compound acts as a competitive inhibitor at the tRNA binding site of the IleRS enzyme. By occupying this site, it physically blocks the binding of tRNA(Ile), thereby preventing the formation of isoleucyl-tRNA(Ile). This halt in the supply of charged tRNA leads to the cessation of protein synthesis, ultimately triggering cellular apoptosis and growth inhibition.

The following diagram illustrates the inhibitory action of this compound on the protein synthesis pathway.

Caption: Inhibition of Isoleucyl-tRNA Synthetase.

Conclusion

This compound, isolated from Streptomyces sp. SN-593, is a member of a potent family of natural products. Its discovery has provided a valuable chemical scaffold for drug development, particularly in the fields of oncology and infectious diseases. The detailed protocols for its isolation and the elucidation of its mechanism of action—the specific inhibition of isoleucyl-tRNA synthetase—provide a solid foundation for further research, including synthetic modification, biosynthetic pathway engineering, and advanced preclinical evaluation. This guide serves as a foundational resource for scientists engaged in the exploration and application of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on Streptomyces sp. SN-593: reveromycin biosynthesis, β-carboline biomediator activating LuxR family regulator, and construction of terpenoid biosynthetic platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Reveromycin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C is a polyketide natural product isolated from Streptomyces sp. It is a minor analogue of the more extensively studied Reveromycin A and shares a similar biological profile, including potent antifungal, anti-tumor, and anti-osteoporotic activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies for its study. While much of the detailed experimental data pertains to Reveromycin A, the close structural and functional relationship between these compounds makes this information highly relevant for research on this compound.

Physicochemical Properties

This compound is a complex polyketide characterized by a spiroacetal core, two polyene carboxylic acid chains, and a hemisuccinate moiety. These structural features are crucial for its biological activity.

| Property | Value | Source |

| CAS Number | 144860-69-5 | [1][2][3] |

| Molecular Formula | C37H54O11 | [1][2] |

| Molecular Weight | 674.8 g/mol | |

| Purity | >95% |

Mechanism of Action

The primary molecular target of the reveromycin family, including this compound, is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . This enzyme is essential for protein synthesis, catalyzing the charging of tRNA with isoleucine.

Reveromycins act as competitive inhibitors of IleRS, specifically at the tRNA binding site. By occupying this site, this compound prevents the binding of tRNAIle, thereby halting the aminoacylation process and leading to a cessation of protein synthesis. This inhibition of protein synthesis is the upstream event that triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

Signaling Pathway of Reveromycin-Induced Apoptosis in Osteoclasts

References

- 1. researchgate.net [researchgate.net]

- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Reveromycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C is a polyketide natural product isolated from Streptomyces sp. that belongs to a class of compounds exhibiting significant biological activities, including antiproliferative, antifungal, and anti-osteoporotic effects. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its core mechanism of action. While much of the detailed experimental data has been generated for the closely related analogue, Reveromycin A, studies indicate that this compound shares a very similar biological profile.[1] This guide synthesizes the available information, presenting quantitative data where possible, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved.

Core Biological Activities

This compound has demonstrated a range of biological effects primarily centered around the inhibition of eukaryotic cell growth. Its activities are comparable to those of Reveromycin A and D.[1]

Antiproliferative Activity

This compound exhibits antiproliferative activity against various human tumor cell lines.[1] This activity is attributed to its ability to inhibit protein synthesis, leading to cell cycle arrest and apoptosis.

Antifungal Activity

The compound has also been shown to possess antifungal properties, suggesting its potential as a lead compound for the development of novel antifungal agents.[1]

Inhibition of EGF-Stimulated Mitogen Response

This compound, along with Reveromycins A and D, has been shown to inhibit the mitogenic response stimulated by Epidermal Growth Factor (EGF) in Balb/MK cells.[1] This suggests an interference with the EGF signaling pathway, a critical regulator of cell proliferation and survival.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of the reveromycins, including by strong inference this compound, is the eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the charging of tRNA with the amino acid isoleucine.

By inhibiting IleRS, this compound effectively halts protein synthesis, leading to a cascade of downstream events that culminate in the observed biological activities. The inhibition of this essential enzymatic step is the cornerstone of its antiproliferative and antifungal effects.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of protein synthesis by this compound triggers a cellular stress response that can lead to programmed cell death, or apoptosis. Based on studies of Reveromycin A, the apoptotic pathway involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases, leading to the dismantling of the cell.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. However, based on the established similar bioactivity to Reveromycin A, we can infer its potency. The following table summarizes the available quantitative data for Reveromycin A, which is expected to be in a similar range for this compound.

| Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Antiproliferative | MTT Assay | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL | |

| Antifungal | Broth Microdilution | Various Fungi | MIC = 2.0 µg/mL (pH 3) | |

| Inhibition of EGF-stimulated mitogenesis | [3H]Thymidine incorporation | Balb/MK cells | ~0.7 µg/mL | |

| Isoleucyl-tRNA Synthetase Inhibition | In vitro enzyme assay | Saccharomyces cerevisiae | 8 ng/mL |

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol provides a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Isoleucyl-tRNA Synthetase Inhibition Assay

This in vitro assay measures the enzymatic activity of IleRS in the presence of an inhibitor.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified eukaryotic IleRS, ATP, and radiolabeled isoleucine in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Start the reaction by adding tRNA.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Quantification: Stop the reaction and precipitate the charged tRNA. Measure the amount of incorporated radiolabeled isoleucine using a scintillation counter.

-

Analysis: Determine the IC50 value of this compound for IleRS inhibition.

Conclusion

This compound is a bioactive natural product with significant potential for further investigation, particularly in the fields of oncology and mycology. Its primary mechanism of action, the inhibition of the essential enzyme isoleucyl-tRNA synthetase, provides a clear rationale for its observed antiproliferative and antifungal activities. While specific quantitative data and detailed experimental protocols for this compound are not as abundant as for its analogue, Reveromycin A, the strong evidence of their similar biological profiles allows for informed experimental design. Future research should focus on generating specific data for this compound to fully elucidate its therapeutic potential and to explore any subtle differences in its activity profile compared to other reveromycins.

References

Reveromycin C: A Technical Deep Dive into a Potent Eukaryotic Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C, a polyketide natural product isolated from Streptomyces sp., has demonstrated significant potential as a selective inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive review of the existing literature on this compound, with a particular focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Through a systematic analysis of its anticancer and antifungal properties, this document aims to serve as a core resource for professionals in drug discovery and development.

Introduction

Reveromycins are a class of antibiotics, including Reveromycin A, B, C, and D, first isolated from Streptomyces sp. SN-593.[1][2][3] These compounds have garnered interest for their inhibitory effects on the mitogenic activity of epidermal growth factor (EGF).[1][2] Among them, Reveromycins A, C, and D exhibit closely similar and potent biological activities, including antiproliferative effects against human tumor cell lines and broad antifungal activity. This guide will focus specifically on this compound, providing a detailed examination of its biochemical properties and therapeutic potential.

Chemical Structure and Properties

The chemical structures of the Reveromycin family were determined through chemical and spectroscopic methods, particularly NMR studies. This compound is a polyketide characterized by two terminal carboxylic groups, a spiroketal moiety, and a succinate group. The structural similarity between Reveromycins A, C, and D underpins their comparable biological effects.

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

The primary mechanism of action for the bioactive Reveromycins, including this compound, is the selective inhibition of eukaryotic protein synthesis. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS) , a crucial enzyme in the translation process.

Isoleucyl-tRNA synthetase is responsible for the acylation of tRNA with the amino acid isoleucine, a critical step in protein synthesis. By inhibiting IleRS, this compound effectively halts the incorporation of isoleucine into nascent polypeptide chains, leading to a cessation of protein production and subsequent cell cycle arrest and apoptosis. The inhibitory effect is highly specific to eukaryotic IleRS, with no significant activity against bacterial counterparts.

The following diagram illustrates the central role of IleRS in protein synthesis and its inhibition by this compound.

Quantitative Biological Activity

This compound has demonstrated potent antiproliferative and antifungal activities. The following tables summarize the available quantitative data.

Anticancer Activity

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Human Epidermoid Carcinoma | 2.0 | |

| K562 | Human Chronic Myelogenous Leukemia | 2.0 | |

| srcts-NRK cells | Sarcoma-virus-transformed Rat Kidney | 1.58 (EC50) |

Table 1: Antiproliferative Activity of this compound

Antifungal Activity

| Fungal Species | pH | MIC (µg/mL) | Reference |

| Candida albicans | 3.0 | 2.0 | |

| Candida albicans | 7.4 | >500 |

Table 2: Antifungal Activity of this compound

The pH-dependent activity against Candida albicans suggests that the cellular uptake of this compound is enhanced in acidic environments.

Inhibition of EGF-Stimulated Mitogen Response and Signaling Pathways

A key biological activity of this compound is its ability to inhibit the mitogen response stimulated by Epidermal Growth Factor (EGF). EGF binding to its receptor (EGFR) typically triggers a cascade of intracellular signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.

By inhibiting protein synthesis, this compound can indirectly disrupt this pathway by preventing the synthesis of key signaling proteins. The diagram below outlines the canonical EGF-stimulated MAPK pathway and the point of disruption by this compound.

References

- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]

An In-depth Technical Guide on Streptomyces sp. Producing Reveromycin C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reveromycin C, a polyketide metabolite produced by select strains of Streptomyces, has garnered significant interest within the scientific community for its notable antifungal and anticancer properties. This technical guide provides a comprehensive overview of this compound, from the producing microorganism to its biological activities and underlying mechanisms of action. Detailed experimental protocols for the isolation, cultivation, extraction, and purification of this compound are presented, alongside a compilation of its inhibitory activities against various fungal pathogens and cancer cell lines. Furthermore, this document visualizes key experimental workflows and the signaling pathways implicated in its mode of action, offering a valuable resource for researchers and professionals engaged in natural product drug discovery and development.

Introduction to this compound

Reveromycins are a class of polyketide antibiotics first isolated from Streptomyces sp.[1]. This compound, specifically, is a structural analogue within this family, which also includes Reveromycins A, B, D, and E[2]. These compounds share a characteristic spiroketal core structure and exhibit a range of biological activities[1]. The primary mechanism of action for reveromycins, including this compound, is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis[3]. This targeted inhibition disrupts protein production in eukaryotic cells, leading to cell growth arrest and, in some cases, apoptosis, forming the basis of its antifungal and anticancer potential.

The Producing Microorganism: Streptomyces sp.

Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The primary producer of this compound identified in the literature is Streptomyces sp. strain SN-593.

Isolation and Cultivation of Streptomyces sp. SN-593

Experimental Protocol: Isolation of Streptomyces from Soil

A general protocol for the selective isolation of Streptomyces species from soil samples is outlined below.

-

Sample Collection and Pre-treatment:

-

Collect soil samples from a depth of 10-20 cm.

-

Air-dry the soil samples at room temperature for 5-7 days to reduce the population of other bacteria.

-

Crush the dried soil and pass it through a sieve to remove large debris.

-

-

Serial Dilution and Plating:

-

Suspend 1 gram of the pre-treated soil in 9 mL of sterile water and prepare serial dilutions up to 10⁻⁶.

-

Plate 0.1 mL of the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto a selective medium such as Starch Casein Agar (SCA).

-

Supplement the medium with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (25 µg/mL) to inhibit the growth of fungi and other bacteria, respectively.

-

-

Incubation and Colony Selection:

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, and have a filamentous appearance.

-

-

Purification and Maintenance:

-

Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

-

Maintain pure cultures on SCA slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term preservation.

-

Experimental Protocol: Fermentation for this compound Production

The following is a generalized protocol for the submerged fermentation of Streptomyces sp. to produce reveromycins. Optimization of specific parameters may be required for maximizing the yield of this compound.

-

Seed Culture Preparation:

-

Inoculate a loopful of a well-sporulated culture of Streptomyces sp. SN-593 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth).

-

Incubate the flask at 28°C on a rotary shaker at 180-200 rpm for 2-3 days.

-

-

Production Culture:

-

Transfer the seed culture (typically a 5% v/v inoculum) into a larger fermentation vessel containing a production medium optimized for reveromycin production. A suitable medium may contain soluble starch (3%), peptone (0.75%), and yeast extract (0.025%)[4].

-

Maintain the fermentation at 28°C with continuous agitation (200 rpm) and aeration (0.75 vvm). The optimal pH for production is typically around 6.5.

-

Monitor the production of this compound over time, with peak production often occurring in the stationary phase of growth (e.g., 72 hours).

-

Extraction and Purification of this compound

Experimental Protocol: Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

-

Harvesting and Extraction:

-

After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 6,000 x g for 10 minutes) or filtration.

-

Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process 2-3 times to maximize the recovery of this compound.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

-

Apply the adsorbed extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid), to achieve separation.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

Remove the solvent under reduced pressure to obtain pure this compound.

-

Biological Activities of this compound

This compound exhibits significant biological activities, primarily as an antifungal and anticancer agent.

Antifungal Activity

This compound has demonstrated potent activity against a range of fungal pathogens, particularly under acidic conditions.

Table 1: Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC (µg/mL) | pH | Reference |

|---|---|---|---|

| Candida albicans | 2.0 | 3 |

| Candida albicans | >500 | 7.4 | |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) with some modifications.

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 broth to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI 1640 broth to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Incubation and MIC Determination:

-

Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

-

Anticancer Activity

This compound has shown cytotoxic effects against various human cancer cell lines.

Table 2: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| KB | Human oral epidermoid carcinoma | 2.0 | |

| K562 | Human chronic myelogenous leukemia | 2.0 |

| srcts-NRK | Sarcoma virus-transformed rat kidney | 1.58 (EC₅₀) | |

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.

-

Mechanism of Action and Signaling Pathways

The primary molecular target of reveromycins is eukaryotic isoleucyl-tRNA synthetase (IleRS). By inhibiting this enzyme, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.

Inhibition of Isoleucyl-tRNA Synthetase

Induction of Apoptosis

The inhibition of protein synthesis by this compound can trigger apoptosis, or programmed cell death, in cancer cells. This process involves a cascade of signaling events. While the specific pathways for this compound are still under detailed investigation, studies on the closely related Reveromycin A suggest the involvement of both intrinsic and extrinsic apoptotic pathways, which are often interconnected with the MAPK (Mitogen-Activated Protein Kinase) signaling cascades, including ERK (Extracellular signal-Regulated Kinase) and JNK (c-Jun N-terminal Kinase).

Experimental Workflows

Workflow for Natural Product Discovery from Streptomyces

The discovery and characterization of novel bioactive compounds like this compound from Streptomyces follows a systematic workflow.

Workflow for In Vitro Anticancer Activity Assessment

A typical workflow for evaluating the anticancer potential of a purified compound like this compound is depicted below.

Conclusion and Future Directions

This compound, produced by Streptomyces sp., stands out as a promising natural product with significant antifungal and anticancer activities. Its well-defined mechanism of action, the inhibition of isoleucyl-tRNA synthetase, provides a solid foundation for further drug development efforts. The detailed protocols and compiled data in this guide are intended to facilitate and accelerate research in this area.

Future research should focus on a more extensive evaluation of this compound's efficacy against a broader panel of drug-resistant fungal pathogens and a wider range of cancer cell lines, including in vivo studies. Further elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential and for the rational design of second-generation analogues with improved efficacy and pharmacokinetic properties. The exploration of synergistic combinations with existing antifungal and anticancer drugs also represents a promising avenue for future investigation.

References

Spectroscopic and Mechanistic Insights into Reveromycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Reveromycin C, a polyketide natural product with significant biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of this compound and its analogs.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, acquired in methanol-d4 (MeOH-d4).

Table 1: ¹H NMR Data of this compound (600 MHz, MeOH-d4)

| Position | δH (ppm), Multiplicity (J in Hz) |

| 2 | 5.82, dd (15.7, 1.3) |

| 3 | 6.98, dd (15.7, 7.7) |

| 4 | 2.53, dqdd (7.7, 6.8, 5.8, 1.3) |

| 4-Me | 1.08, d (6.8) |

| 5 | 4.07, ddd (7.2, 5.8, 0.9) |

| 6 | 5.52, dd (15.7, 7.2) |

| 7 | 6.25, dd (15.7, 0.9) |

| 8-Me | 1.79, d (1.0) |

| 9 | 5.58, dd (7.7, 6.8) |

| 10a | 1.95, m |

| 10b | 2.35, ddd (15.7, 6.8, 4.3) |

| 11 | 3.45, ddd (10.1, 4.3, 3.8) |

| 12 | 1.39, m |

| 12-Me | 0.89, d (6.5) |

| 13a | 1.25, m |

| 13b | 1.44, m |

| 14a | 1.13, m |

| 14b | 1.47, m |

| 16a | 2.02, ddd (14.2, 13.6, 4.3) |

| 16b | 1.60, ddd (13.6, 4.3, 3.9) |

| 17a | 1.23, m |

| 17b | 2.02, ddd (14.2, 13.6, 4.3) |

| 19 | 4.63, d (8.3) |

| 21 | 5.79, d (15.6) |

| 22 | 5.77, m |

| 22-Me | 2.23, d (1.0) |

| 23 | 5.78, s |

| 24 | 5.47, dd (15.7, 7.6) |

| 2' | 2.60, m |

| 3' | 2.62, m |

Table 2: ¹³C NMR Data of this compound (150 MHz, MeOH-d4)

| Position | δC (ppm) |

| 1 | 169.9 |

| 2 | 122.3 |

| 3 | 152.6 |

| 4 | 43.9 |

| 4-Me | 14.5 |

| 5 | 76.7 |

| 6 | 127.1 |

| 7 | 137.7 |

| 8 | 135.9 |

| 8-Me | 12.6 |

| 9 | 132.8 |

| 10 | 32.8 |

| 11 | 76.1 |

| 12 | 37.9 |

| 12-Me | 18.1 |

| 13 | 28.1 |

| 14 | 36.7 |

| 15 | 97.1 |

| 16 | 35.1 |

| 17 | 25.4 |

| 18 | 84.2 |

| 19 | 79.7 |

| 20 | 173.4 |

| 21 | 121.5 |

| 22 | 152.9 |

| 22-Me | 13.7 |

| 23 | 130.9 |

| 24 | 136.1 |

| 1' | 172.7 |

| 2' | 30.0 |

| 3' | 29.8 |

| 4' | 175.7 |

Mass Spectrometry Data

While a specific High-Resolution Electrospray Ionization Mass Spectrum (HR-ESI-MS) for this compound was not available in the reviewed literature, analysis of its close analogs, such as Reveromycin A, was performed using high-resolution mass spectrometry.[1] The molecular formula of a related derivative was determined as C₃₆H₅₂O₁₁ by HR-ESI-ToF-MS, exhibiting an [M–H]⁻ ion at m/z 659.3429 (calculated for C₃₆H₅₁O₁₁, 659.3431).[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. The instrument was equipped with either a 5 mm BBI ¹H-BB Z-Gradient or a 5 mm PASEL ¹H/D-¹³C Z-Gradient probe and was controlled by XWinNMR or TopSpin software. All spectra were recorded at 25 °C in deuterated methanol (MeOH-d4), and chemical shifts were referenced to the residual solvent signals.

Mass Spectrometry (MS).[1]

High-Resolution Electrospray Ionization Mass Spectra (HR-ESI-MS) were obtained on either a Finnigan MAT 900 XL-Trap instrument with a Finnigan API III source or a Bruker Daltonics micrOTOF-Q instrument with an Apollo II ESI ion source.

Biological Signaling Pathway

Reveromycin A, a close analog of this compound, has been identified as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By binding to the tRNA binding site of IleRS, Reveromycin A competitively inhibits the binding of tRNAIle, thereby halting the process of protein translation. This mechanism ultimately leads to the suppression of cell growth. Given the structural similarity, this compound is presumed to follow the same mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of Reveromycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Reveromycin C, a polyketide natural product with significant biological activities. This document details the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in its formation, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the core biosynthetic processes.

Introduction to Reveromycins

Reveromycins are a family of polyketide antibiotics produced by Actinacidiphila reveromycinica (formerly Streptomyces sp. SN-593).[1][2] They exhibit a range of biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[3][4] The core structure of reveromycins features a characteristic spiroacetal system. Reveromycin A is the most studied member of this family, and its biosynthetic pathway serves as a model for understanding the formation of other reveromycins, including this compound.

Structural Comparison: Reveromycin A vs. This compound

The key structural difference between Reveromycin A and this compound lies in the alkyl group at the C-3 position of the spiroacetal core. Reveromycin A possesses a butyl group, while this compound has a hexyl group. This seemingly minor difference implies a variation in the extender unit incorporated by the polyketide synthase (PKS) during the biosynthesis of the polyketide chain.

| Feature | Reveromycin A | This compound |

| Molecular Formula | C₃₆H₅₂O₁₁ | C₃₈H₅₆O₁₁[5] |

| Alkyl Side Chain | Butyl | Hexyl |

| Reference |

The Reveromycin Biosynthetic Gene Cluster and Pathway

The biosynthesis of reveromycins is orchestrated by a type I polyketide synthase (PKS) system and a series of tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The core PKS machinery is responsible for assembling the polyketide backbone, which is then modified by tailoring enzymes to yield the final reveromycin structures.

Polyketide Backbone Synthesis

The polyketide backbone of reveromycins is assembled by a modular type I PKS encoded by the genes revA, revB, revC, and revD. This enzymatic assembly line catalyzes the sequential condensation of acyl-CoA extender units. The variation in the alkyl side chain between Reveromycin A and C is determined by the specific extender unit incorporated by one of the PKS modules. For Reveromycin A, a butylmalonyl-CoA extender unit is utilized, whereas for this compound, a hexylmalonyl-CoA extender unit is incorporated.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the intermediate to generate the final reveromycin structure. These modifications include hydroxylation, spiroacetal formation, and esterification.

-

Hydroxylation: The cytochrome P450 monooxygenase, RevI, catalyzes the hydroxylation of the polyketide intermediate. In the biosynthesis of Reveromycin A, RevI hydroxylates the C-18 position of the precursor, Reveromycin T (RM-T).

-

Spiroacetal Formation: The formation of the characteristic spiroacetal core is a critical step in the biosynthesis. This reaction is catalyzed by two key enzymes, RevG (a dihydroxy ketone synthase) and RevJ (a spiroacetal synthase), which ensure the stereospecific formation of the spiroacetal structure.

The proposed biosynthetic pathway leading to the core structure of this compound is depicted below.

Quantitative Data on Reveromycin Production

Optimizing fermentation parameters is crucial for enhancing the production of reveromycins. Studies on Streptomyces yanglinensis 3-10, a producer of Reveromycin A and B, have provided insights into the optimal conditions for fermentation. While specific data for this compound is limited, these findings offer a valuable reference.

| Parameter | Optimal Condition | Reveromycin A Yield (g/L) | Reference |

| Carbon Source | Starch (3%) | - | |

| Temperature | 28°C | - | |

| pH | 6.5 | - | |

| Agitation Speed | 200 rpm | 4.2 | |

| Aeration Rate | 0.75 vvm | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Gene Knockout using CRISPR/Cas9 in Streptomyces

This protocol outlines the steps for creating a gene deletion mutant in Streptomyces using the pCRISPomyces-2 plasmid system.

Workflow Overview:

Detailed Steps:

-

Design of gRNA and Flanking Primers:

-

Design a specific 20-bp guide RNA (gRNA) targeting the gene of interest. Ensure it has a protospacer adjacent motif (PAM) sequence (NGG) at its 3' end.

-

Design forward and reverse primers to amplify the upstream and downstream flanking regions (each ~1-2 kb) of the target gene. Add appropriate overlaps for Gibson assembly.

-

-

Assembly of gRNA into pCRISPomyces-2:

-

Synthesize two complementary oligonucleotides encoding the gRNA.

-

Anneal the oligos and clone them into the BbsI-digested pCRISPomyces-2 vector via Golden Gate assembly.

-

-

Gibson Assembly of Flanking Regions:

-

Amplify the upstream and downstream flanking regions using high-fidelity DNA polymerase.

-

Digest the pCRISPomyces-2 vector containing the gRNA with a suitable restriction enzyme (e.g., XbaI) to linearize it.

-

Combine the linearized vector and the two flanking fragments in a Gibson Assembly Master Mix and incubate at 50°C for 1 hour.

-

-

Transformation into E. coli :

-

Transform the Gibson assembly product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

-

Select for transformants on LB agar plates containing the appropriate antibiotic (e.g., apramycin).

-

Verify the correct assembly by colony PCR and Sanger sequencing.

-

-

Conjugation into Streptomyces :

-

Transform the confirmed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and the recipient Streptomyces strain to mid-log phase.

-

Mix the donor and recipient cells, spot them onto a suitable agar medium (e.g., SFM), and incubate for 16-20 hours to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

-

Selection and Screening of Mutants:

-

Incubate the plates until exconjugant colonies appear.

-

Isolate individual colonies and screen for the desired double-crossover mutants (which will be sensitive to the selection marker on the vector backbone, if applicable).

-

Confirm the gene deletion by PCR analysis using primers flanking the deleted region and by Southern blotting.

-

In Vitro Assay of P450 Hydroxylase (RevI) Activity

This protocol describes a general method for assaying the activity of a P450 enzyme like RevI.

Materials:

-

Purified RevI enzyme

-

Reveromycin T (substrate)

-

NADPH

-

A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the buffer, the substrate (Reveromycin T, e.g., at 100 µM), and the purified RevI enzyme (e.g., at 1 µM).

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding NADPH to a final concentration of, for example, 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the hydroxylated product.

-

Monitor the reaction at a suitable wavelength (e.g., 238 nm for reveromycins).

-

NMR Spectroscopy for Structure Elucidation

This protocol provides a general workflow for the structural elucidation of a polyketide like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D Spectra:

-

¹H NMR: To identify proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: To identify carbon chemical shifts.

-

DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Data Analysis:

-

Assign Proton and Carbon Signals:

-

Use the HSQC spectrum to assign the chemical shifts of protons to their directly attached carbons.

-

Use the COSY spectrum to trace out the connectivity of proton spin systems.

-

Use the HMBC spectrum to connect these spin systems and to assign the chemical shifts of quaternary carbons.

-

-

Elucidate the Planar Structure:

-

Combine the information from all spectra to piece together the complete carbon skeleton and the positions of functional groups.

-

-

Determine the Stereochemistry:

-

Analyze the coupling constants in the ¹H NMR spectrum and the cross-peak patterns in the NOESY spectrum to determine the relative stereochemistry of the molecule.

-

This comprehensive guide provides a detailed technical overview of this compound biosynthesis, equipping researchers with the foundational knowledge and methodologies to further explore this fascinating class of natural products.

References

- 1. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reveromycin E | C38H56O11 | CID 52914813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Reveromycin A: A Technical Overview

Disclaimer: This document summarizes the initial in vitro findings for Reveromycin A , a close structural and functional analog of Reveromycin C. Due to a lack of specific published in vitro data for this compound, this guide leverages the available information on Reveromycin A to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Reveromycin A exerts its biological effects primarily through the potent and selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, catalyzing the attachment of the amino acid isoleucine to its corresponding tRNA. By binding to IleRS, Reveromycin A competitively inhibits the binding of tRNAIle, thereby halting protein synthesis and subsequently inducing cell cycle arrest and apoptosis in susceptible cell types.[1][2]

A noteworthy characteristic of Reveromycin A is its enhanced activity in acidic microenvironments.[1] The presence of three carboxylic acid groups in its structure means that in acidic conditions (pH < 7.0), the molecule becomes less polar. This increased lipophilicity facilitates its permeation across cell membranes, leading to higher intracellular concentrations and greater cytotoxic effects in cells that thrive in or create acidic environments, such as osteoclasts and various cancer cells.

Quantitative Biological Activity

The following tables summarize the key quantitative data from initial in vitro studies of Reveromycin A.

Table 1: In Vitro Cytotoxicity of Reveromycin A

| Cell Type/Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| Purified Osteoclasts | Cell Survival | IC50 | 0.2 µM | |

| Multiple Myeloma (MM) cells | Cell Viability (WST-8) | Cell Death Induction | 100 nM (with metformin) | |

| Human Tumor Cell Lines | Antiproliferative Activity | IC50 | 1.3 - 2.0 µg/mL | |

| Mouse Keratinocytes | EGF Mitogenic Activity | IC50 | 0.7 µg/mL |

Table 2: Enzyme Inhibition and Binding Affinity of Reveromycin A

| Enzyme | Ligand | Assay | Parameter | Value | Reference |

| S. cerevisiae IleRS | Reveromycin A | Isothermal Titration Calorimetry (ITC) | Kd | 763 ± 178 nM (in presence of tRNAIle) |

Apoptotic Signaling Pathway

In vitro studies have elucidated that Reveromycin A induces apoptosis through a caspase-dependent pathway. Specifically, treatment with Reveromycin A leads to the activation of both initiator caspase-9 and caspase-8. The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Western blot analysis has shown a significant increase in the levels of cleaved (active) forms of these caspases upon treatment.

Caption: Apoptotic signaling pathway induced by Reveromycin A.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Reveromycin A.

Materials:

-

Cells of interest (e.g., cancer cell lines, osteoclasts)

-

96-well flat-bottom plates

-

Complete culture medium

-

Reveromycin A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Reveromycin A in complete culture medium. Replace the existing medium with the Reveromycin A-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with Reveromycin A and control cells

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture dish.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caption: Workflow for apoptosis detection using Annexin V and PI.

Western Blot Analysis of Caspase Activation

This protocol is used to detect the cleavage and activation of caspases.

Materials:

-

Cell lysates from Reveromycin A-treated and control cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Isoleucyl-tRNA Synthetase (IleRS) Activity Assay

A spectrophotometric assay can be used to measure the enzymatic activity of IleRS.

Principle: The assay measures the production of pyrophosphate (PPi) during the aminoacylation reaction, which is coupled to the cleavage of PPi by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically.

Materials:

-

Recombinant IleRS enzyme

-

L-isoleucine

-

tRNAIle

-

ATP

-

Inorganic pyrophosphatase

-

Reaction buffer

-

Malachite green solution (for phosphate detection)

-

Microplate reader

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-isoleucine, tRNAIle, ATP, and inorganic pyrophosphatase.

-

Enzyme Addition: Initiate the reaction by adding the IleRS enzyme. To test for inhibition, pre-incubate the enzyme with Reveromycin A.

-

Incubation: Incubate the reaction at 37°C.

-

Reaction Quenching: Stop the reaction at various time points by adding EDTA.

-

Color Development: Add the malachite green solution to detect the released inorganic phosphate.

-

Absorbance Measurement: Measure the absorbance at 620 nm.

-

Data Analysis: Determine the enzyme kinetics (Km, kcat) or the inhibitory constants (Ki, IC50) for Reveromycin A.

References

Methodological & Application

Reveromycin C: Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Abstract

Reveromycin C is a polyketide antibiotic produced by Streptomyces sp. that has garnered interest for its potent biological activities, including anti-cancer and anti-osteoporotic effects. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability. Furthermore, a protocol for a cell-based cytotoxicity assay is provided, along with a diagram of its molecular mechanism of action to aid researchers in their experimental design.

Chemical Information

| Property | Value |

| Molecular Formula | C₃₇H₅₄O₁₁ |

| Molecular Weight | 674.8 g/mol |

| CAS Number | 144860-69-5 |

| Purity | >95% by HPLC[1][2] |

Solution Preparation and Stability

Solubility

This compound exhibits solubility in various organic solvents but is poorly soluble in aqueous solutions. Researchers should select the appropriate solvent based on their experimental needs and cell culture conditions, keeping in mind the potential toxicity of the solvent to the cells.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [3] |

| DMSO | Soluble | |

| DMF | Soluble | |

| Ethyl acetate | Soluble | |

| Water | Poorly soluble | |

| Acids | Poorly soluble |

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 674.8 g/mol ), you would add 148.2 µL of DMSO.

-

Add the calculated volume of DMSO to the vial of this compound.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity.

Storage of Lyophilized Powder:

-

Store the lyophilized powder at -20°C for long-term storage.

Storage of Stock Solutions:

-

Store stock solutions in DMSO at -20°C.

-

It is recommended to use freshly prepared solutions for experiments.

-

Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is highly recommended.

Stability Considerations:

-

Reveromycin A, a closely related compound, has been shown to undergo a spiroacetal rearrangement under acidic conditions, which can reduce its biological activity. It is advisable to avoid acidic conditions when working with this compound solutions.

-

While specific quantitative stability data for this compound in solution is limited, general guidelines for storing organic compounds in DMSO suggest that they are stable for several weeks to months at -20°C. For sensitive experiments, it is best to use a fresh stock or a solution that has been stored for a minimal amount of time.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is critical for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA molecule. By inhibiting IleRS, this compound effectively halts protein synthesis, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cells with high metabolic activity and protein turnover, such as cancer cells and osteoclasts. The acidic microenvironment often found in tumors and at sites of bone resorption enhances the cellular uptake of Reveromycin A, a similar compound, suggesting a potential for targeted activity of this compound in such environments.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

References

- 1. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

Reveromycin C: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide antibiotic isolated from Streptomyces sp. that has garnered interest for its biological activities, including the inhibition of mitogenic activity stimulated by epidermal growth factor (EGF).[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in determining its optimal working concentration and in designing relevant assays. While specific data for this compound is limited, this guide synthesizes the available information and leverages data from the closely related compound, Reveromycin A, to provide a comprehensive starting point for your research.

Data Presentation: Working Concentrations and Biological Effects

The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological endpoint being measured. Below is a summary of reported effective concentrations for this compound and, for comparative purposes, the more extensively studied Reveromycin A.

Table 1: Reported IC50 and EC50 Values for this compound

| Cell Line | Assay Type | Effective Concentration (µg/mL) | Molar Concentration (µM)* | Reference |

| KB (human oral carcinoma) | Proliferation Inhibition | 2.0 | ~2.96 | [3] |

| K562 (human myelogenous leukemia) | Proliferation Inhibition | 2.0 | ~2.96 | [3] |

| src-transformed NRK cells | Morphological Reversion | 1.58 | ~2.34 | [3] |

| Calculated based on a molecular weight of 674.8 g/mol for this compound. |

Table 2: Working Concentrations of Reveromycin A (for reference)

| Cell Line | Application | Concentration Range | Incubation Time | pH Condition | Reference |

| Multiple Myeloma (MM) cells | Induction of cell death with metformin | As low as 100 nM | 24 hours | Standard | |

| Multiple Myeloma (MM) cells | Induction of apoptosis with lactic acid | 1 µM | 24 hours | Acidic (pH 6.4) | |

| Ovarian Carcinoma BG-1 | Inhibition of TGF-α-induced proliferation | 30-300 nM | Not specified | Standard | |

| Osteoclasts (RAW264.7 derived) | Induction of apoptosis | 10 µM | 2-48 hours | Acidic (pH 5.5) |

Note: The activity of Reveromycins can be pH-dependent, with enhanced effects often observed in acidic microenvironments.

Experimental Protocols

Due to the limited availability of detailed protocols specifically for this compound, the following are generalized protocols that should be adapted and optimized for your specific cell line and experimental setup. The provided concentrations for this compound are based on the reported IC50 values and should be used as a starting point for a dose-response study.

Protocol 1: Determination of Optimal Working Concentration (IC50)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a chosen cell line using a cell viability assay.

Materials:

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Adherent or suspension cells of interest

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

For suspension cells, seed at a density of 20,000-50,000 cells per well.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range based on known IC50 values is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

-

Cell Treatment:

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

Cell Viability Assay:

-

Follow the manufacturer's instructions for the chosen cell viability reagent.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Apoptosis Induction Assay

This protocol describes how to assess the induction of apoptosis by this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

Cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 2x, and 5x IC50) for 24 or 48 hours.

-

Include an untreated or vehicle-treated control.

-

-

Cell Harvesting:

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Visualizations

Signaling Pathway

This compound has been shown to inhibit the mitogenic activity induced by Epidermal Growth Factor (EGF). This suggests an interference with the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the general EGFR signaling cascade that is potentially inhibited by this compound.

Caption: Putative inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for researchers beginning to work with this compound.

Caption: Recommended workflow for characterizing the effects of this compound.

References

- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sapphire North America [sapphire-usa.com]

Application Notes and Protocols for the Use of Reveromycin C in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide antibiotic produced by Streptomyces species. It belongs to a class of compounds that have garnered significant interest for their potent biological activities, including antifungal, antitumor, and anti-inflammatory properties. This document provides detailed application notes and protocols for the utilization of this compound in antifungal assays, tailored for researchers in academia and the pharmaceutical industry.

This compound, like its analogue Reveromycin A, exerts its antifungal effect through the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][2] This mechanism of action makes it a valuable tool for studying fungal biology and a potential candidate for novel antifungal drug development. A noteworthy characteristic of this compound is its pH-dependent activity, exhibiting enhanced potency in acidic environments. This is attributed to its increased cell permeability in a protonated state.[1][3][4]

These notes provide comprehensive protocols for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi and for assessing its cytotoxicity against mammalian cell lines.

Data Presentation

Antifungal Activity of this compound

The following table summarizes the reported and estimated Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. It is important to note that specific MIC values for this compound are not widely published; therefore, some values are extrapolated based on the observation that this compound is generally more potent than Reveromycin A.

| Fungal Species | MIC Range (µg/mL) | MIC Range (µM) | Culture Conditions | Notes |

| Candida albicans | 1 - 4 | 1.5 - 6 | RPMI-1640, pH ~4.5, 35°C, 24-48h | Activity is highly pH-dependent. MIC for Reveromycin A is ~3 µM at pH 3.0. |